

# An In-Depth Technical Guide to 2-Acetyl-7-methoxybenzofuran

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## Compound of Interest

Compound Name: 2-Acetyl-7-methoxybenzofuran

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **2-Acetyl-7-methoxybenzofuran**, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, and its emerging applications in drug discovery, particularly in the realms of anti-inflammatory and anticancer research.

## Core Compound Identification

**2-Acetyl-7-methoxybenzofuran**, also known by its historical synonym 2-Acetyl-7-methoxycoumarone, is a key intermediate and building block in the synthesis of more complex molecular architectures. A clear identification of this compound through its various nomenclature and registry numbers is crucial for accurate sourcing and regulatory compliance.

**Systematic and Common Names:** The most commonly accepted IUPAC name for this compound is 1-(7-methoxy-1-benzofuran-2-yl)ethanone. However, it is frequently referred to in chemical literature and supplier catalogs by several synonyms.

**Key Identifiers:**

Identifier	Value	Source
CAS Number	43071-52-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
PubChem CID	39378	
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	190.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD00016911	

Common Synonyms:

- 2-Acetyl-7-methoxycoumarone[\[3\]](#)
- 1-(7-Methoxybenzofuran-2-yl)ethanone
- 7-Methoxy-2-acetylbenzofuran

The structural representation of **2-Acetyl-7-methoxybenzofuran** is depicted below, illustrating the fusion of a furan ring to a benzene ring, with a methoxy group at position 7 and an acetyl group at position 2.

Caption: Chemical structure of **2-Acetyl-7-methoxybenzofuran**.

## Synthesis and Mechanistic Insights

The synthesis of **2-acetyl-7-methoxybenzofuran** can be achieved through several synthetic routes. A common and effective method involves the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with chloroacetone. This reaction is a variation of the Perkin reaction for the synthesis of coumarins, which can be adapted for benzofuran synthesis.

Plausible Synthetic Pathway:

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of o-vanillin with chloroacetone, followed by an intramolecular aldol condensation to form the furan ring.



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Caption: Plausible synthetic workflow for **2-Acetyl-7-methoxybenzofuran**.

Experimental Protocol (Adapted from analogous benzofuran syntheses):

- **Reaction Setup:** To a solution of o-vanillin in a suitable solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate.
- **Addition of Reagent:** Add chloroacetone dropwise to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile. The subsequent intramolecular condensation is also base-catalyzed.

## Spectroscopic and Physical Properties

Accurate characterization of **2-Acetyl-7-methoxybenzofuran** is essential for its use in research and development. The following data provides a summary of its key spectroscopic and physical properties.

Physical Properties:

Property	Value
Appearance	White to amber crystalline powder
Melting Point	92-95 °C
Boiling Point	180 °C at 15 mmHg

#### Spectroscopic Data:

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** While a publicly available, fully assigned spectrum is not readily available, typical chemical shifts for the protons would be expected in the aromatic region ( $\delta$  6.5-7.5 ppm), a singlet for the methoxy protons (around  $\delta$  3.9 ppm), and a singlet for the acetyl methyl protons (around  $\delta$  2.5 ppm).
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** Predicted chemical shifts would include signals for the carbonyl carbon (around  $\delta$  180-190 ppm), aromatic carbons ( $\delta$  110-160 ppm), the methoxy carbon (around  $\delta$  56 ppm), and the acetyl methyl carbon (around  $\delta$  25-30 ppm).
- IR (Infrared) Spectroscopy:** Key absorption bands would be expected for the carbonyl (C=O) stretch of the ketone (around 1660-1680  $\text{cm}^{-1}$ ), C-O-C stretching of the furan and methoxy groups, and C-H stretching of the aromatic and methyl groups.
- MS (Mass Spectrometry):** The mass spectrum would show a molecular ion peak  $[M]^+$  at  $m/z$  190. Common fragmentation patterns for benzofurans involve cleavage of the substituents and fragmentation of the heterocyclic ring. For 2-arylbenzofuran derivatives, common fragment ions include acylium ions.

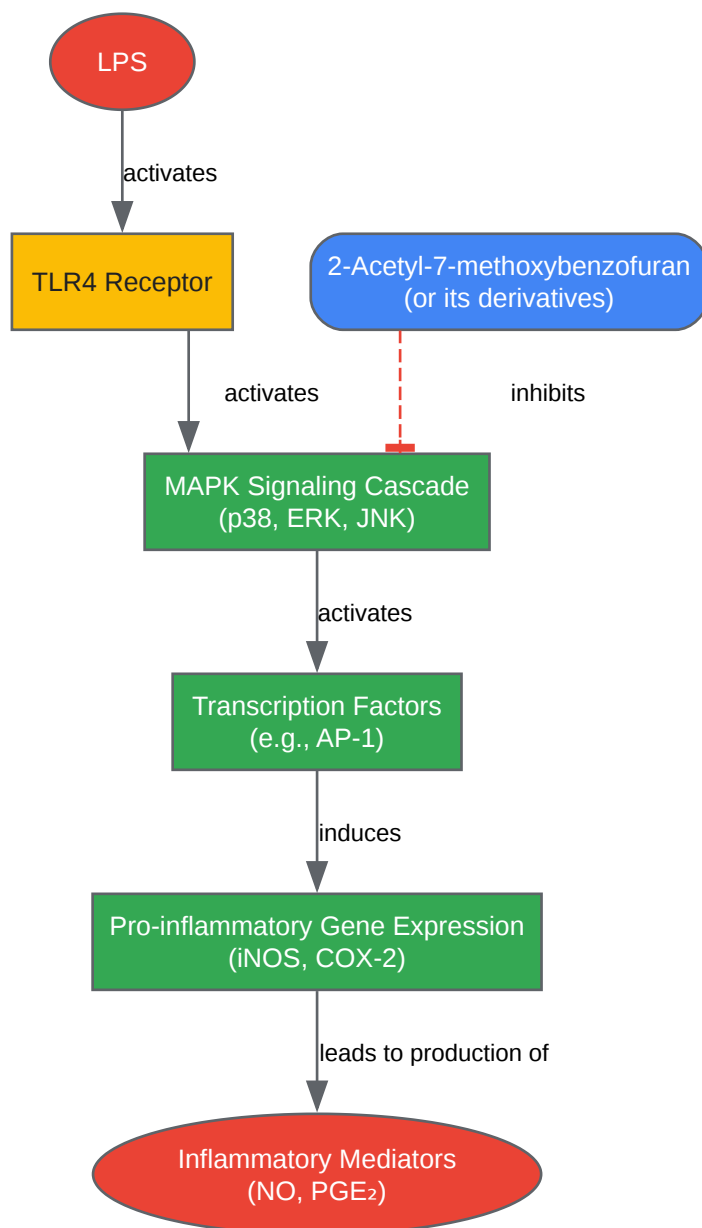
## Applications in Drug Discovery and Development

Benzofuran scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds. **2-Acetyl-7-methoxybenzofuran** serves as a valuable starting material for the synthesis of novel therapeutic agents.

#### Anti-inflammatory Potential:

Derivatives of 7-methoxybenzofuran have shown promising anti-inflammatory properties. For instance, studies on related compounds have demonstrated the inhibition of nitric oxide (NO)

and prostaglandin E2 (PGE<sub>2</sub>) production in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway.



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Caption: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Anticancer Research:

The benzofuran core is a key pharmacophore in a number of anticancer agents. **2-Acetyl-7-methoxybenzofuran** can be utilized to synthesize derivatives with cytotoxic activity against various cancer cell lines. Research has shown that modifications at the 2- and 3-positions of the benzofuran ring can lead to potent antiproliferative compounds.

#### Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol provides a framework for assessing the anti-inflammatory activity of **2-Acetyl-7-methoxybenzofuran** by measuring its effect on nitric oxide production in RAW 264.7 murine macrophage cells.

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **2-Acetyl-7-methoxybenzofuran** (typically in a range from 1 to 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
- **LPS Stimulation:** Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
- **Incubation:** Incubate the plate for 24 hours.
- **Nitrite Measurement (Griess Assay):**
  - Collect the cell culture supernatant.
  - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
  - Incubate at room temperature for 10-15 minutes.
  - Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production compared to the

LPS-only treated cells.

## Conclusion

**2-Acetyl-7-methoxybenzofuran** is a valuable chemical entity with a well-defined profile of identifiers and physical properties. Its synthesis from readily available starting materials and its potential for derivatization make it an attractive scaffold for the development of novel therapeutic agents. The demonstrated anti-inflammatory and potential anticancer activities of related benzofuran compounds highlight promising avenues for future research and drug development efforts centered around this versatile molecule. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of **2-Acetyl-7-methoxybenzofuran** in their work.

## References

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## Sources

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